molecular formula C18H32N2O2 B3884742 1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

Cat. No.: B3884742
M. Wt: 308.5 g/mol
InChI Key: XYFNURMDGUEVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, a cyclohexylethyl group, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group is introduced via an alkylation reaction using a cyclohexylethyl halide.

    Addition of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is added through a nucleophilic substitution reaction using a pyrrolidinylmethyl halide.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield a fully saturated compound.

Scientific Research Applications

1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(2-Cyclohexylethyl)-3-hydroxy-3-(methyl)piperidin-2-one: Lacks the pyrrolidinylmethyl group, which may affect its biological activity and chemical properties.

    1-(2-Cyclohexylethyl)-3-hydroxy-3-(ethyl)piperidin-2-one: Has an ethyl group instead of a pyrrolidinylmethyl group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-4-5-12-19)10-6-13-20(17)14-9-16-7-2-1-3-8-16/h16,22H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFNURMDGUEVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC(C2=O)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
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1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
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1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
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1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
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1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

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